![molecular formula C14H11F3N6O2S B2571268 N-(4-(trifluorometoxi)fenil)-2-((3-metil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetamida CAS No. 1058495-62-7](/img/structure/B2571268.png)

N-(4-(trifluorometoxi)fenil)-2-((3-metil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

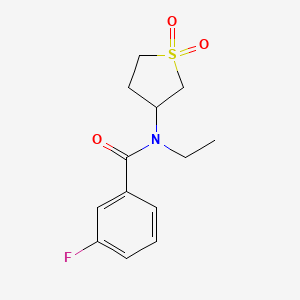

Descripción

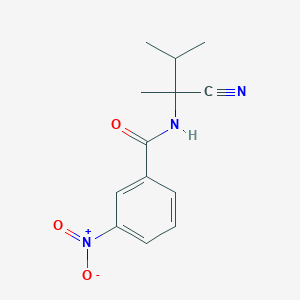

The compound “2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic system that has been synthesized and evaluated for various biological activities .

Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence . Another study reported the synthesis of novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines using strategies of bioisosterism .Molecular Structure Analysis

The molecular structure of triazolopyrimidines has been studied using 1D and 2D NMR spectroscopy and X-ray crystallography . Tautomerism of 7-substituted 3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidines was also examined .Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For example, the substitution reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophiles resulted in the formation of the corresponding 7-substituted 3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine .Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines depend on their specific structure and substituents. The stereochemistry and relative configurations of synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Aplicaciones Científicas De Investigación

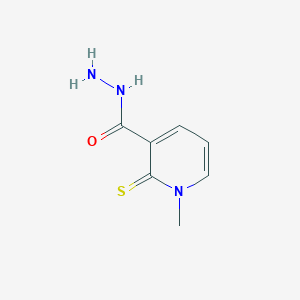

Síntesis de nuevos sistemas cíclicos

Este compuesto se utiliza en la síntesis de nuevos sistemas cíclicos como benzo[f]pirimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepina y sus análogos condensados de cicloalcano y cicloalqueno . La síntesis de estos nuevos sistemas heterocíclicos se logró con un buen rendimiento utilizando un procedimiento de retro Diels-Alder (RDA) .

Actividades antiproliferativas

Algunos derivados de este compuesto se probaron para determinar sus actividades antiproliferativas contra cinco líneas celulares de cáncer humano de origen ginecológico . Esto sugiere posibles aplicaciones en la investigación y el tratamiento del cáncer.

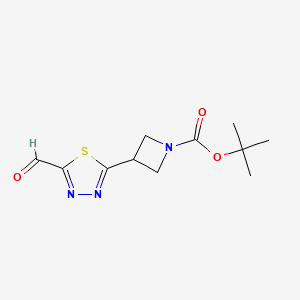

Efecto anticancerígeno gástrico

Se realizaron estudios de relación cuantitativa estructura-actividad (QSAR) para predecir el efecto anticancerígeno gástrico de los derivados de [1,2,3]triazolo[4,5-d]pirimidina . Este estudio revela cinco descriptores clave de 1,2,3-TPD y ayudará a descartar fármacos novedosos y eficientes en el futuro .

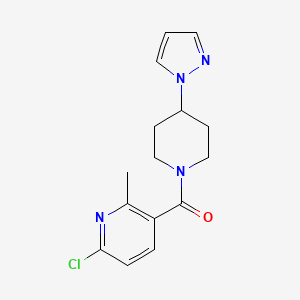

Diseño de nuevos inhibidores de LSD1

El andamiaje de [1,2,3]triazolo[4,5-d]pirimidina se puede utilizar como plantilla para el diseño de nuevos inhibidores de LSD1 . LSD1 es una demetilasa de histonas y sus inhibidores tienen posibles aplicaciones terapéuticas en el tratamiento del cáncer.

Direcciones Futuras

The triazolopyrimidine core is a promising scaffold in medicinal chemistry, and future research could focus on the design and synthesis of novel derivatives with improved biological activities. The antiproliferative activities of some compounds against human cancer cell lines have been tested , suggesting potential applications in cancer therapy.

Mecanismo De Acción

Target of Action

The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has been found to target the Lysine specific demethylase 1 (LSD1) enzyme . LSD1 plays a pivotal role in regulating lysine methylation , a process that is crucial for gene expression and protein function.

Mode of Action

The compound interacts with LSD1, inhibiting its activity . Docking studies have indicated that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for the improved activity of this series .

Biochemical Pathways

By inhibiting LSD1, the compound affects the lysine methylation pathway . This can lead to changes in gene expression and protein function, which can have downstream effects on various cellular processes.

Pharmacokinetics

Its inhibition of lsd1 is reversible , which suggests that it may be metabolized and excreted, affecting its bioavailability.

Result of Action

The inhibition of LSD1 by 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide can lead to significant changes in cellular processes. For instance, it has been reported that when MGC-803 cells were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .

Análisis Bioquímico

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N6O2S/c1-23-12-11(21-22-23)13(19-7-18-12)26-6-10(24)20-8-2-4-9(5-3-8)25-14(15,16)17/h2-5,7H,6H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHGNMGIPXSHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2571191.png)

![3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2571196.png)

![6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2571197.png)

![9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571202.png)